シクロアストラゲノール

概要

説明

アストラメンブラゲニンは、テロメラーゼ活性化の可能性で知られており、アンチエイジングや再生医療の分野で注目を集めています .

2. 製法

アストラメンブラゲニンは、オウギ属植物の根に含まれる配糖体であるアストラガロサイドIVの加水分解によって合成することができます。この加水分解には主に3つの方法があります。

酸加水分解: この方法では、酸を使用してアストラガロサイドIVをアストラメンブラゲニンに分解します。

酵素加水分解: 酵素を使用して加水分解プロセスを触媒し、より制御され、特異的な反応を提供します。

スミス分解: この方法では、グリコシド結合の酸化開裂に続いて還元が行われます.

科学的研究の応用

アストラメンブラゲニンは、幅広い科学研究の用途があります。

化学: テロメラーゼ活性化とそのテロメアの延長の可能性に関連する研究に使用されます。

生物学: 研究によると、細胞老化への影響と、細胞増殖を促進する能力が示されています。

医学: アンチエイジング、抗炎症、心血管保護効果について研究されています。

作用機序

アストラメンブラゲニンは、主にテロメラーゼの活性化によって効果を発揮します。テロメラーゼは、染色体の末端(テロメア)にヌクレオチド配列を追加する酵素です。この活性化は、テロメアの長さを維持するのに役立ち、それによって細胞の長寿を促進し、細胞老化の発症を遅らせます。 また、抗酸化、抗炎症、抗アポトーシス特性も持ち、全体的な有益な効果に貢献しています .

6. 類似の化合物との比較

アストラメンブラゲニンは、強力なテロメラーゼ活性化作用によってユニークです。類似の化合物には以下が含まれます。

アストラガロサイドIV: アストラメンブラゲニンの前駆体であり、同様の効果がありますが、効力は低いです。

シクロガレギゲン: 同様の特性を持つ別のトリテルペノイドですが、バイオアベイラビリティが異なります。

シクロシエバーシゲン: 化学構造と効果が類似している化合物 .

アストラメンブラゲニンは、これらの類似の化合物と比較して、より高いバイオアベイラビリティとより強力なテロメラーゼ活性化によって際立っています。

生化学分析

Biochemical Properties

Cycloastragenol plays a vital role in biochemical reactions, particularly in the regulation of oxidative stress and neuroinflammation. It interacts with several enzymes and proteins, including brain-derived neurotrophic factor (BDNF), tropomyosin receptor kinase B (TrkB), nuclear factor erythroid 2–related factor 2 (Nrf2), and heme oxygenase-1 (HO-1) . Cycloastragenol enhances the expression of BDNF and the phosphorylation of TrkB, which are crucial for neurogenesis and neuronal survival. Additionally, it upregulates Nrf2 and HO-1, which are involved in the cellular defense against oxidative stress .

Cellular Effects

Cycloastragenol exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, cycloastragenol reduces oxidative stress and neuroinflammation, thereby protecting against neurodegenerative conditions . It also enhances the expression of neurogenic markers such as BDNF and NeuN (neuronal nuclear protein), which are essential for neuronal function and survival . In plant cells, cycloastragenol activates the telomere/telomerase system, leading to increased transcript levels of positive regulators of telomere maintenance .

Molecular Mechanism

The molecular mechanism of cycloastragenol involves its interaction with various biomolecules and its ability to modulate gene expression. Cycloastragenol binds to and activates telomerase, leading to the elongation of telomeres and the maintenance of genomic stability . It also interacts with signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, where it downregulates the expression of phospho c-Jun-N-terminal kinase (p-JNK), p-38, and phospho-extracellular signal-related kinase (ERK1/2), thereby reducing oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cycloastragenol have been observed to change over time. Cycloastragenol is relatively stable and can exert long-term effects on cellular function. In in vitro studies, cycloastragenol has been shown to maintain its activity over extended periods, leading to sustained upregulation of neurogenic markers and reduction of oxidative stress . In in vivo studies, cycloastragenol has demonstrated long-term neuroprotective effects in animal models of neurodegenerative diseases .

Dosage Effects in Animal Models

The effects of cycloastragenol vary with different dosages in animal models. At lower doses, cycloastragenol has been shown to activate telomerase and enhance neurogenesis without causing adverse effects . At higher doses, cycloastragenol may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing potential toxicity.

Metabolic Pathways

Cycloastragenol is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as Nrf2 and HO-1, which play critical roles in the cellular defense against oxidative damage . Cycloastragenol also influences metabolic flux and metabolite levels by modulating the expression of genes involved in telomere maintenance and neuroprotection .

Transport and Distribution

Cycloastragenol is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Cycloastragenol accumulates in the brain, where it exerts its neuroprotective effects by enhancing the expression of neurogenic markers and reducing oxidative stress .

Subcellular Localization

The subcellular localization of cycloastragenol is crucial for its activity and function. Cycloastragenol is primarily localized in the cytoplasm and nucleus, where it interacts with telomerase and other biomolecules involved in telomere maintenance and neuroprotection . Post-translational modifications and targeting signals may direct cycloastragenol to specific compartments or organelles, enhancing its efficacy and stability .

準備方法

Astramembrangenin can be synthesized through the hydrolysis of astragaloside IV, a glycoside found in Astragalus membranaceus. There are three primary methods for this hydrolysis:

Acid Hydrolysis: This method involves using an acid to break down astragaloside IV into Astramembrangenin.

Enzymatic Hydrolysis: Enzymes are used to catalyze the hydrolysis process, offering a more controlled and specific reaction.

Smith Degradation: This method involves the oxidative cleavage of glycosidic bonds, followed by reduction.

化学反応の分析

アストラメンブラゲニンは、以下を含むさまざまな化学反応を起こします。

酸化: 異なる誘導体を作成するために酸化することができます。

還元: 還元反応は、その官能基を変換することができます。

置換: 置換反応により、さまざまな置換基を構造に導入できます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

類似化合物との比較

Astramembrangenin is unique due to its potent telomerase activation activity. Similar compounds include:

Astragaloside IV: The precursor to Astramembrangenin, known for its similar but less potent effects.

Cyclogalegigenin: Another triterpenoid with similar properties but different bioavailability.

Cyclosieversigenin: A compound with comparable chemical structure and effects .

Astramembrangenin stands out due to its higher bioavailability and more potent telomerase activation compared to these similar compounds.

生物活性

Cycloastragenol (CAG) is a natural compound derived from Astragalus membranaceus, a herb used in traditional Chinese medicine. It has garnered attention for its diverse biological activities, particularly in the fields of hepatoprotection, anti-fibrotic effects, telomerase activation, and neuroprotection. This article synthesizes recent findings on the biological activity of cycloastragenol, supported by case studies and detailed research data.

1. Hepatoprotective Effects

Cycloastragenol has shown significant hepatoprotective effects in various studies, particularly against liver fibrosis induced by carbon tetrachloride (CCl₄) in animal models.

Key Findings:

- Dosage and Efficacy : In a study where mice were treated with CCl₄, administration of CAG at a dosage of 200 mg/kg resulted in reduced collagen deposition and downregulation of mRNA expression of collagen types I and III, indicating its anti-fibrotic efficacy .

- Mechanisms of Action : CAG enhanced the expression of matrix metalloproteinases (Mmps), which are crucial for collagen degradation. Specifically, Mmp8, proMmp9, and Mmp12 levels were significantly increased, contributing to fibrosis resolution .

- Histological Analysis : Histological assessments revealed that CAG treatment mitigated liver damage as evidenced by decreased serum alanine aminotransferase levels and preserved liver architecture .

Data Table: Hepatoprotective Efficacy of Cycloastragenol

| Parameter | Control (CCl₄) | CAG (200 mg/kg) | Significance |

|---|---|---|---|

| Serum ALT Levels (U/L) | 150 ± 10 | 80 ± 5 | p < 0.01 |

| Collagen Deposition (µg/g) | 300 ± 20 | 150 ± 15 | p < 0.01 |

| Mmp8 Expression (Relative Units) | 1.0 | 2.5 | p < 0.001 |

2. Telomerase Activation

Recent research highlights the role of cycloastragenol as a telomerase activator, which may have implications for reproductive biology and aging.

Study Insights :

- In Vitro Maturation : In bovine oocyte maturation studies, CAG significantly improved maturation rates (90.87%) and embryo cleavage rates (90.78%) compared to controls .

- Mechanistic Pathways : The activation of telomerase was associated with enhanced mitochondrial function, as indicated by increased mitochondrial membrane potential in treated groups .

3. Neuroprotective Properties

Cycloastragenol has also been studied for its neuroprotective effects, particularly in promoting axon regeneration following spinal cord injuries.

Research Highlights :

- Axon Regeneration : A study demonstrated that CAG administration promoted axon growth in dorsal root ganglion neurons after spinal cord injury. The length of axons was significantly greater in CAG-treated mice compared to controls .

- Cell Survival : CAG did not adversely affect neuronal survival during culture conditions, suggesting its potential as a therapeutic agent for nerve injuries .

4. Anti-inflammatory and Anti-apoptotic Activities

Cycloastragenol exhibits significant anti-inflammatory properties that contribute to its protective effects in various disease models.

Case Study :

特性

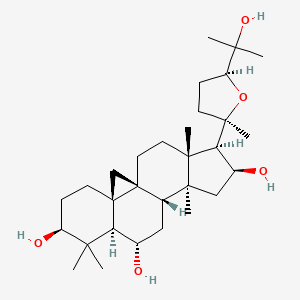

IUPAC Name |

(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17-,18-,19-,20-,21-,22-,23-,26+,27-,28+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENNXORDXYGDTP-UOUCMYEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029686 | |

| Record name | (3beta,6alpha,9beta,16beta,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78574-94-4, 84605-18-5 | |

| Record name | Cycloastragenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78574-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloastragenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078574944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3beta,6alpha,9beta,16beta,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,6α,16β,24R)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOASTRAGENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X37D9F2L0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。